molecular formula C25H31N5O3 B2948694 N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide CAS No. 1251588-35-8

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide

Cat. No.: B2948694
CAS No.: 1251588-35-8
M. Wt: 449.555
InChI Key: AXDQAUWBWUTZAW-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic acetamide derivative featuring a diethylamino-substituted phenyl group and a morpholine-fused phthalazinone moiety. This compound’s structure combines electron-rich aromatic systems with a rigid heterocyclic core, making it a candidate for pharmaceutical or materials science applications. The diethylamino group enhances solubility in polar solvents, while the morpholine and phthalazinone units may contribute to ligand-receptor interactions or coordination chemistry .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-4-28(5-2)19-10-11-22(18(3)16-19)26-23(31)17-30-25(32)21-9-7-6-8-20(21)24(27-30)29-12-14-33-15-13-29/h6-11,16H,4-5,12-15,17H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDQAUWBWUTZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(diethylamino)-2-methylbenzaldehyde with 4-(morpholin-4-yl)-1,2-dihydrophthalazin-1-one in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new nucleophiles .

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)

  • Structural Features: Replaces the phthalazinone core with a thiazole ring and introduces a chlorophenyl group.
  • The absence of a diethylamino group reduces solubility in aqueous media .

N-[4-(Morpholinodiazenyl)phenyl]-acetamide

  • Structural Features : Contains a diazenyl linker between the morpholine and phenyl groups.
  • Implications: The diazenyl group introduces conjugation, which may enhance UV-Vis absorption properties. However, the lack of a fused heterocyclic system (e.g., phthalazinone) reduces structural rigidity .

Acetamides with Heterocyclic Cores

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Features : Features a pyrazolone ring and dichlorophenyl substituent.
  • Crystal structure analysis reveals three distinct conformers with dihedral angles between 54.8° and 77.5°, indicating conformational flexibility absent in the target compound’s rigid phthalazinone core .

2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

  • Structural Features : Includes a 4-acetyl-substituted morpholine and isopropylphenyl group.
  • Implications: The acetyl group introduces a ketone functionality, which may participate in hydrogen bonding. The isopropylphenyl substituent enhances hydrophobicity, contrasting with the diethylamino group’s polar nature in the target compound. Synthesis yield (58%) and NMR data (e.g., δ 7.69 ppm for NH) suggest comparable stability to the target compound .

Table 1: Key Properties of Comparable Acetamides

Compound Name Molecular Formula Key Substituents Yield (%) Notable Spectral Data (1H NMR)
Target Compound C₂₄H₃₁N₅O₃ Diethylamino, morpholinyl, phthalazinone N/A Not reported in evidence
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₂₂H₃₁N₃O₄ Acetyl, isopropylphenyl 58 δ 7.69 (NH), 1.21 ppm (isopropyl CH₃)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₆H₁₇ClN₄O₂S Chlorophenyl, thiazole N/A Not reported
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl, pyrazolone N/A Three conformers with dihedral angles >54°

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Impact on Bioactivity
Diethylamino (target compound) ↑ Aqueous solubility Potential cationic interactions
Morpholinodiazenyl () ↓ Solubility due to conjugation May enhance photostability
Dichlorophenyl () ↓ Solubility, ↑ lipophilicity Improved membrane permeability
Thiazole () Moderate solubility Possible thiol-mediated reactivity

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a diethylamino-substituted aniline with a preformed morpholinophthalazinone-acetic acid, analogous to methods in and . Yields for similar compounds range from 58% to unreported values, suggesting moderate synthetic feasibility .
  • Coordination Chemistry : The morpholine and acetamide groups may act as ligands for metal ions, similar to reported amides in , though this requires experimental validation .

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C24H32N2OC_{24}H_{32}N_{2}O with a molecular weight of 392.53 g/mol. It features a complex structure that includes diethylamino and morpholinyl groups, contributing to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. A study on oxadiazole derivatives demonstrated strong free radical scavenging abilities, indicating potential protective effects against oxidative stress .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. In related studies, similar compounds showed inhibition of enzymes such as cholinesterases and glucosidases, which are crucial in metabolic processes and neurodegenerative diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it was found to induce apoptosis in pancreatic cancer cell lines (PANC-1), suggesting that it could be developed as a therapeutic agent against certain cancers .

The mechanisms by which this compound exerts its biological effects may involve:

  • Free Radical Scavenging : Reducing oxidative stress by neutralizing free radicals.
  • Enzyme Interaction : Binding to active sites of enzymes, thereby inhibiting their function.
  • Apoptotic Pathways : Triggering cell death pathways in cancer cells.

Study 1: Antioxidant Activity Assessment

In a comparative study involving various compounds, this compound was tested for its antioxidant capacity using the CUPRAC assay. Results showed significant activity comparable to established antioxidants like α-tocopherol.

Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition profile revealed that this compound effectively inhibited glucosidase activity, with IC50 values indicating potent action. This suggests its utility in managing conditions like diabetes where glucosidase plays a critical role.

Data Summary Table

Biological Activity Findings Reference
Antioxidant ActivityStrong free radical scavenging ability
Enzyme InhibitionSignificant inhibition of glucosidase
Anticancer ActivityInduces apoptosis in pancreatic cancer cells

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